molecular formula C13H15Cl2NS B15261255 3-[(2,6-Dichlorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane

3-[(2,6-Dichlorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane

Cat. No.: B15261255
M. Wt: 288.2 g/mol
InChI Key: IGJBRKCXJGRMDN-UHFFFAOYSA-N
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Description

3-[(2,6-Dichlorophenyl)sulfanyl]-8-azabicyclo[321]octane is a chemical compound with the molecular formula C13H15Cl2NS It is a bicyclic structure containing a nitrogen atom and a sulfanyl group attached to a dichlorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,6-Dichlorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2,6-Dichlorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfanyl group or to modify the bicyclic core.

    Substitution: Halogen atoms on the dichlorophenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified bicyclic structures or removal of the sulfanyl group.

    Substitution: Various substituted derivatives of the original compound.

Scientific Research Applications

3-[(2,6-Dichlorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2,6-Dichlorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2,6-Dichlorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane is unique due to the presence of both the sulfanyl group and the dichlorophenyl ring, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C13H15Cl2NS

Molecular Weight

288.2 g/mol

IUPAC Name

3-(2,6-dichlorophenyl)sulfanyl-8-azabicyclo[3.2.1]octane

InChI

InChI=1S/C13H15Cl2NS/c14-11-2-1-3-12(15)13(11)17-10-6-8-4-5-9(7-10)16-8/h1-3,8-10,16H,4-7H2

InChI Key

IGJBRKCXJGRMDN-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2)SC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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